![molecular formula C19H27NO3 B5685362 (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol](/img/structure/B5685362.png)
(3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol, also known as CBEP, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperidinol derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol is not fully understood, but it is believed to act on the central nervous system. (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant properties and can protect neurons from oxidative stress.
Biochemical and Physiological Effects:
(3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol has also been shown to have antitumor activity and can induce apoptosis in cancer cells. Additionally, (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in large quantities. It has also been shown to be stable and has a long shelf life. However, (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied in humans. Additionally, the mechanism of action of (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol. One area of research is to further understand the mechanism of action of (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol. This will help in designing experiments to study its effects and potential therapeutic applications. Another area of research is to study the pharmacokinetics and pharmacodynamics of (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol in humans. This will help in determining the optimal dosage and administration of (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol for therapeutic use. Additionally, research can be conducted to study the potential use of (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol in the treatment of other diseases such as depression and anxiety.
Conclusion:
In conclusion, (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol is a synthetic compound with potential therapeutic applications. It has been studied extensively for its pharmacological properties and has been shown to have neuroprotective, antitumor, and anti-inflammatory effects. The synthesis method of (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol has been optimized to yield high purity and high yield of the compound. There are several future directions for research on (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol, including further understanding its mechanism of action and studying its potential use in the treatment of other diseases.
Synthesemethoden
(3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of cyclobutylamine with 2-ethoxybenzoyl chloride to form intermediate compounds. The intermediate compounds are then reacted with 3-methyl-4-piperidinone to form the final product, (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol. The synthesis method of (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol has also been studied for its potential antitumor activity and can be used in the treatment of cancer. Additionally, (3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol has been studied for its potential use in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-3-23-17-10-5-4-9-16(17)18(21)20-12-11-19(22,14(2)13-20)15-7-6-8-15/h4-5,9-10,14-15,22H,3,6-8,11-13H2,1-2H3/t14-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDORMVXYABYSHM-KUHUBIRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C(C2)C)(C3CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N2CC[C@]([C@@H](C2)C)(C3CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-4-cyclobutyl-1-(2-ethoxybenzoyl)-3-methyl-4-piperidinol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.